molecular formula C18H14FNO5S B11963271 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride CAS No. 62554-34-1

3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride

Cat. No.: B11963271
CAS No.: 62554-34-1
M. Wt: 375.4 g/mol
InChI Key: UPDDSBQCKZFKOS-UHFFFAOYSA-N
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Description

This compound belongs to the aryl sulfonyl fluoride family, characterized by a sulfonyl fluoride (-SO₂F) group attached to a benzene ring substituted with a methoxy (-OCH₃) group at the 4-position and an amide-linked 1-hydroxynaphthalen-2-yl moiety at the 3-position. Sulfonyl fluorides are valued in chemical biology for their stability and selective reactivity, particularly as covalent inhibitors or probes in enzyme studies .

Properties

CAS No.

62554-34-1

Molecular Formula

C18H14FNO5S

Molecular Weight

375.4 g/mol

IUPAC Name

3-[(1-hydroxynaphthalene-2-carbonyl)amino]-4-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C18H14FNO5S/c1-25-16-9-7-12(26(19,23)24)10-15(16)20-18(22)14-8-6-11-4-2-3-5-13(11)17(14)21/h2-10,21H,1H3,(H,20,22)

InChI Key

UPDDSBQCKZFKOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)NC(=O)C2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of 1-hydroxynaphthalene-2-carboxylic acid.

    Coupling Reaction: This intermediate is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation to form quinones, while reduction can lead to dihydronaphthalene derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products

    Substitution Products: Amino and alkoxy derivatives.

    Oxidation Products: Naphthoquinones.

    Reduction Products: Dihydronaphthalene derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

  • A naphthalene derivative which is known for its biological activity.
  • A methoxy group that can enhance solubility and reactivity.
  • A sulfonyl fluoride functional group , which is significant for its potential to act as an electrophile in various chemical reactions.

Potential Biological Applications

  • Medicinal Chemistry
    • Similar compounds containing naphthalene and sulfonamide functionalities have demonstrated antibacterial , antifungal , and anticancer activities. The presence of the hydroxynaphthyl moiety may enhance interactions with biological targets, potentially improving pharmacological profiles.
  • Protein Tyrosine Phosphatase Inhibition
    • The compound has been explored as a potential inhibitor of protein tyrosine phosphatases, which are crucial in regulating various cellular processes. Inhibitors of these enzymes can have significant therapeutic implications in cancer treatment .
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. Compounds structurally related to this molecule have shown promising results in inhibiting bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of compounds related to 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride against a panel of human tumor cell lines. The results indicated significant cytotoxicity, suggesting potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

In vitro tests were conducted to assess the antimicrobial efficacy of synthesized derivatives against common bacterial strains. Results showed notable inhibition zones, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial potential .

Mechanism of Action

The mechanism of action of 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of serine proteases, where the compound can act as an irreversible inhibitor.

Comparison with Similar Compounds

Core Structural Variations

The compound is compared below with key analogs sharing the 4-methoxybenzenesulfonyl fluoride backbone but differing in the 3-position substituent:

Compound Name Substituent at 3-Position Key Structural Features Yield (Synthesis) 19F NMR (ppm)
3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride 1-Hydroxynaphthalen-2-yl carbonyl Aromatic naphthalene ring with hydroxyl; enhances hydrophobicity and π-π stacking Not reported Not provided
3-(Benzylcarbamoyl)-4-methoxybenzenesulfonyl fluoride Benzylcarbamoyl Simple benzyl group; moderate lipophilicity 91% -63.2
3-[[2-(3-Chlorophenoxy)acetyl]amino]-4-methoxybenzenesulfonyl fluoride 3-Chlorophenoxy acetyl Chlorophenoxy side chain; electron-withdrawing Cl may enhance electrophilicity of SO₂F Not reported Not provided
3-[(Dimethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride Dimethylamino carbonyl Basic dimethylamino group; sulfonyl chloride (vs. fluoride) has higher reactivity Not reported N/A

Physicochemical and Functional Differences

The dimethylamino analog (Ref: 10-F311968, ) may exhibit better solubility in polar solvents due to its basic amine .

Reactivity of Sulfonyl Fluoride :

  • The -SO₂F group’s stability is critical for applications in covalent inhibition. Fluorides are less reactive than chlorides (e.g., ’s sulfonyl chloride) but more stable in physiological conditions, making them preferable for in vivo studies .

Synthetic Accessibility :

  • Compound 15 (benzylcarbamoyl analog, ) achieved a 91% yield, suggesting efficient synthesis under mild conditions. The hydroxynaphthalenyl derivative’s synthesis may face challenges due to steric hindrance or purification complexity.

Biological Implications: The hydroxynaphthalenyl group’s hydroxyl could engage in hydrogen bonding with enzyme active sites, offering target selectivity over non-hydroxylated analogs. In contrast, sulfonylurea herbicides (, e.g., metsulfuron methyl) utilize triazine-linked sulfonyl groups for plant enzyme inhibition, highlighting divergent applications .

Spectral and Analytical Data

  • NMR Profiles :
    • The benzylcarbamoyl analog (Compound 15, ) shows a 19F NMR signal at -63.2 ppm, consistent with aryl sulfonyl fluorides. Similar shifts are expected for the hydroxynaphthalenyl derivative, though electronic effects from the hydroxyl may slightly alter this value.
    • HRMS data for all compounds in confirmed molecular integrity, supporting their use in fragment-based screening .

Biological Activity

3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a naphthalene moiety with a hydroxyl group, a methoxy group, and a sulfonyl fluoride functional group. This unique combination may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The sulfonyl fluoride group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride exhibit inhibitory effects on specific enzymes. For instance, studies have shown that sulfonyl fluorides can inhibit serine proteases and other enzymes critical in inflammatory pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various assays. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Inhibition of IL-15 Production

A study conducted on the effects of similar compounds revealed that they could inhibit the overproduction of IL-15, a cytokine involved in autoimmune disorders. The results indicated that at concentrations around 50 μM, significant inhibition was observed, suggesting potential use in managing autoimmune conditions .

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, the compound was tested against various cancer cell lines. Results showed that it induced apoptosis in a concentration-dependent manner, with IC50 values indicating effective cytotoxicity at low micromolar concentrations .

Research Findings

Study Target Concentration Effect
Study 1IL-1550 μMInhibition of production
Study 2Cancer cellsLow μMInduction of apoptosis

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